3-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine
Description
3-(4-Methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine is a triazole derivative characterized by a 1,2,4-triazole core substituted with a 4-methylphenyl group at position 3 and a 3-(trifluoromethyl)benzylthio moiety at position 3. This compound is synthesized via nucleophilic substitution reactions, typically involving the coupling of a thiol-containing triazole precursor with a benzyl halide derivative in the presence of a base such as K₂CO₃ in ethanol (EtOH) . Structural elucidation is achieved through NMR spectroscopy and X-ray crystallography, which confirm the regioselective S-benzylation and planar geometry of the triazole ring .
The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical applications, particularly in antimicrobial and anticancer research .
Properties
Molecular Formula |
C17H15F3N4S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H15F3N4S/c1-11-5-7-13(8-6-11)15-22-23-16(24(15)21)25-10-12-3-2-4-14(9-12)17(18,19)20/h2-9H,10,21H2,1H3 |
InChI Key |
PVJSIFREPRNRBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common approach includes the formation of the triazole ring followed by the introduction of the trifluoromethyl group and the sulfanyl linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds.
Scientific Research Applications
3-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Triazole Derivatives
Substituent Impact :
- Electron-Withdrawing Groups (e.g., CF₃, NO₂): Increase stability and resistance to enzymatic degradation but may reduce solubility .
- Halogen Substituents (e.g., Cl, Br) : Enhance binding affinity to biological targets via halogen bonding .
- Alkyl/Aryl Thioethers : Improve membrane permeability but may introduce steric hindrance .
Key Observations :
- Microwave synthesis (e.g., ) reduces reaction time and improves yields compared to conventional heating.
- S-Benzylation () is regioselective but requires prolonged reaction times.
Physicochemical Properties
Table 3: Physicochemical Data
Trends :
Table 4: Antimicrobial and Anticancer Activities
Notable Findings:
- The target compound’s trifluoromethyl and benzylthio groups synergistically enhance antimicrobial potency compared to non-fluorinated analogs .
- Benzimidazole-containing triazoles () exhibit superior broad-spectrum activity due to aromatic stacking interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
